Cas no 1369338-01-1 (2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine)

2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-26285850
- 2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine
- 1369338-01-1
-
- MDL: MFCD22065982
- インチ: 1S/C11H15NO/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10/h1-3H,4-8,12H2
- InChIKey: CNCUVNTWHBQBMI-UHFFFAOYSA-N
- ほほえんだ: O1CC2C=CC=C(CCN)C=2CC1
計算された属性
- せいみつぶんしりょう: 177.115364102g/mol
- どういたいしつりょう: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26285850-10.0g |
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |
1369338-01-1 | 95% | 10.0g |
$4236.0 | 2024-06-18 | |
Enamine | EN300-26285850-0.5g |
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |
1369338-01-1 | 95% | 0.5g |
$768.0 | 2024-06-18 | |
Enamine | EN300-26285850-5g |
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |
1369338-01-1 | 95% | 5g |
$2858.0 | 2023-09-14 | |
Enamine | EN300-26285850-10g |
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |
1369338-01-1 | 95% | 10g |
$4236.0 | 2023-09-14 | |
1PlusChem | 1P0290MC-50mg |
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |
1369338-01-1 | 95% | 50mg |
$335.00 | 2023-12-22 | |
Aaron | AR0290UO-1g |
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |
1369338-01-1 | 95% | 1g |
$1381.00 | 2025-02-17 | |
Aaron | AR0290UO-10g |
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |
1369338-01-1 | 95% | 10g |
$5850.00 | 2023-12-16 | |
1PlusChem | 1P0290MC-100mg |
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |
1369338-01-1 | 95% | 100mg |
$485.00 | 2023-12-22 | |
Aaron | AR0290UO-2.5g |
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |
1369338-01-1 | 95% | 2.5g |
$2681.00 | 2025-02-17 | |
1PlusChem | 1P0290MC-1g |
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |
1369338-01-1 | 95% | 1g |
$1281.00 | 2023-12-22 |
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
7. Book reviews
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amineに関する追加情報
2-(3,4-Dihydro-1H-2-benzopyran-5-yl)ethan-1-amine
The compound 2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine (CAS No. 1369338-01-1) is a fascinating organic molecule with a unique structure and potential applications in various fields. This compound belongs to the class of amines and features a benzopyran ring system, which is a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring. The presence of the amine group (-NH2) at the ethyl position adds functional diversity to this molecule, making it a valuable substrate for further chemical modifications and biological studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine through various routes. One notable approach involves the use of palladium-catalyzed coupling reactions, which allow for precise control over the regiochemistry and stereochemistry of the product. This method not only enhances the yield but also ensures high purity, making it suitable for downstream applications in drug discovery and material science.
The structural uniqueness of 2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amines has drawn significant attention from researchers in the pharmaceutical industry. The benzopyran moiety is known for its ability to interact with various biological targets, such as G-protein coupled receptors (GPCRs) and kinases. Recent studies have demonstrated that this compound exhibits promising pharmacological properties, including modulatory effects on neurotransmitter systems, which could potentially be exploited in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In addition to its pharmacological applications, 2-(3,4-dihydro-1H-2-benzopyran-5-yli)ethanamines have shown potential in the field of materials science. The rigid aromatic system and the flexible amine group make this compound an ideal candidate for use in polymer synthesis and as a building block for advanced materials. Researchers have explored its use in creating self-healing polymers and stimuli-responsive materials, which are highly sought after in modern technology.
From an environmental perspective, the synthesis and application of 2-(3,4-dihydrobenzopyranamino)ethane derivatives are being optimized to minimize their ecological footprint. Green chemistry principles are being integrated into their production processes, such as using renewable feedstocks and reducing waste generation. These efforts align with global sustainability goals and ensure that this compound remains a viable option for future innovations.
Looking ahead, the continued exploration of benzopyran-based amine compounds is expected to unlock new opportunities across multiple disciplines. Collaborative efforts between chemists, biologists, and engineers will undoubtedly drive further advancements in understanding their properties and expanding their applications. As research progresses, 2-(3,4-dihydrobenzopyranamino)ethane derivatives are poised to play a pivotal role in shaping the future of medicine and materials science.
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